AEG-41174

Kinase inhibitor mechanism Drug resistance Substrate-competitive inhibition

AEG-41174 (LS-104, Tyrene CR-4) is a non-ATP-competitive, substrate-competitive tyrosine kinase inhibitor targeting JAK2, Bcr-Abl, and FLT3. Unlike ATP-competitive inhibitors (e.g., ruxolitinib), it binds outside the ATP pocket, maintaining efficacy against kinase mutants and in high-ATP environments. It induces apoptosis in JAK2V617F-positive cells and synergizes with ATP-competitive JAK2 inhibitors. Ideal for probing substrate-competitive kinase inhibition, modeling synergistic apoptosis, and studying resistance mechanisms. Supplied with ≥98% purity; for R&D use only.

Molecular Formula
Molecular Weight
Cat. No. B1192128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAEG-41174
SynonymsAEG41174;  AEG 41174;  AEG-41174
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AEG-41174 (LS-104): A Non-ATP-Competitive Multi-Kinase Inhibitor for JAK2, Bcr-Abl, and FLT3-Driven Research Applications


AEG-41174, also known as LS-104 or Tyrene CR-4, is a small-molecule, non-ATP-competitive tyrosine kinase inhibitor that targets multiple therapeutically relevant kinases, including JAK2, Bcr-Abl, and FLT3 [1]. The compound was developed by Aegera Therapeutics and advanced to Phase I clinical evaluation for hematological malignancies before being discontinued [2]. As a non-ATP-competitive inhibitor, AEG-41174 binds outside the ATP-binding pocket, a mechanism that distinguishes it from the majority of ATP-competitive kinase inhibitors in both research and clinical use [1]. The compound has demonstrated the ability to induce apoptosis in JAK2V617F-positive cells, inhibit FLT3-ITD-driven proliferation, and enhance the cytotoxic effects of chemotherapeutic agents in preclinical models [3].

Why Generic ATP-Competitive JAK2 or Bcr-Abl Inhibitors Cannot Substitute for AEG-41174 (LS-104)


Standard ATP-competitive kinase inhibitors (e.g., ruxolitinib, fedratinib, imatinib) are susceptible to resistance mechanisms driven by mutations within the ATP-binding pocket, as well as to reduced efficacy in the high-ATP intracellular environment [1]. AEG-41174 employs a non-ATP-competitive, substrate-competitive mechanism that is not reversible by elevated ATP concentrations [2]. This fundamental mechanistic difference translates to distinct pharmacological properties: AEG-41174 maintains inhibitory activity against kinase conformations and mutants that evade ATP-competitive agents, and it demonstrates synergistic rather than additive effects when combined with ATP-competitive JAK2 inhibitors [3]. Simply substituting an ATP-competitive analog for AEG-41174 in a research model designed to interrogate non-ATP-competitive kinase inhibition would invalidate the experimental design and could produce fundamentally different biological outcomes.

AEG-41174 (LS-104) Quantitative Differentiation Data: Head-to-Head and Cross-Study Comparisons for Procurement Decisions


Mechanistic Differentiation: Non-ATP-Competitive vs. ATP-Competitive Kinase Inhibition

AEG-41174 (LS-104) functions as a non-ATP-competitive JAK2 inhibitor, a mechanism confirmed by the inability of elevated ATP concentrations to reverse its inhibitory effect. In contrast, the inhibitory activity of ATP-competitive JAK2 inhibitors such as ruxolitinib and fedratinib is directly antagonized by high intracellular ATP levels [1]. In vitro kinase assays demonstrate that the IC50 of LS104 is modulated by substrate peptide concentration but not by ATP concentration, establishing substrate-competitive binding kinetics [2].

Kinase inhibitor mechanism Drug resistance Substrate-competitive inhibition

Synergistic Apoptosis Induction with ATP-Competitive JAK2 Inhibitors

Co-treatment of JAK2V617F-positive cells with AEG-41174 (LS-104) and an ATP-competitive JAK2 inhibitor (JAK Inhibitor I) resulted in synergistically increased apoptosis compared to either agent alone [1]. This synergy is mechanistically grounded in the distinct binding modes of the two inhibitors and suggests that AEG-41174 can be combined with ATP-competitive agents to enhance therapeutic efficacy, a property not shared by ATP-competitive inhibitors used in combination with each other.

Combination therapy Synergy Apoptosis JAK2V617F

Cytotoxicity Against FLT3-ITD-Positive Leukemic Cells: Comparative Efficacy

AEG-41174 (LS-104) demonstrates potent cytotoxic effects in FLT3-ITD-positive leukemic cells, with an enzymatic IC50 for FLT3 of 4000 nM (4 µM) [1]. In cellular models, LS-104 inhibits proliferation and induces apoptosis in FLT3-ITD-expressing 32D cells, and it enhances the cytotoxic effects of chemotherapeutic agents such as cytarabine [2]. While this enzymatic potency is lower than that of some selective FLT3 inhibitors (e.g., quizartinib IC50 ~1 nM, gilteritinib IC50 ~2 nM), the compound's unique multi-kinase profile and non-ATP-competitive mechanism confer distinct advantages in research settings where polypharmacology or resistance to ATP-competitive FLT3 inhibitors is the focus of investigation.

FLT3-ITD Acute myeloid leukemia Cytotoxicity Tyrosine kinase inhibitor

Differential Selectivity for JAK2V617F-Positive Cells vs. Normal Hematopoietic Progenitors

AEG-41174 (LS-104) strongly inhibits the cytokine-independent growth of endogenous erythroid colonies (EECs) isolated from patients with JAK2V617F-positive myeloproliferative disorders, while showing no significant effect on the growth of myeloid colonies obtained from normal controls [1]. This functional selectivity at the cellular level contrasts with ATP-competitive JAK2 inhibitors such as ruxolitinib, which exhibit broader inhibition of both mutant and wild-type JAK2-dependent hematopoietic progenitor growth, contributing to on-target toxicities such as myelosuppression in clinical use [2].

JAK2V617F mutation Myeloproliferative neoplasms Selectivity Hematopoietic progenitors

Optimal Research and Preclinical Application Scenarios for AEG-41174 (LS-104) Based on Quantitative Differentiation Evidence


Investigating Non-ATP-Competitive Kinase Inhibition and Substrate-Competitive Binding Mechanisms

Use AEG-41174 as a well-characterized, non-ATP-competitive tool compound to study substrate-competitive kinase inhibition. Experimental designs that vary ATP and substrate concentrations can leverage the compound's established mechanistic profile (IC50 modulated by substrate, not ATP) to dissect kinase regulation [1]. This application is distinct from and cannot be achieved with ATP-competitive inhibitors such as ruxolitinib or fedratinib [1].

Modeling Combination Strategies to Overcome ATP-Competitive Inhibitor Resistance

Employ AEG-41174 in combination with ATP-competitive JAK2 inhibitors to model synergistic apoptosis induction in JAK2V617F-positive cells [1]. This scenario is directly supported by the demonstrated synergy between LS-104 and JAK Inhibitor I [1], and is particularly relevant for research on overcoming resistance mechanisms driven by ATP-binding site mutations or high intracellular ATP concentrations.

Studying JAK2V617F-Specific Signaling with Reduced Wild-Type JAK2 Inhibition

Utilize AEG-41174 in ex vivo colony assays or in vivo models where selective suppression of JAK2V617F-driven hematopoiesis is required, while minimizing effects on normal hematopoietic progenitors [1]. This application exploits the compound's functional selectivity for mutant JAK2-driven colony growth over normal myeloid colony growth [1], a property that differentiates it from broader JAK2 inhibitors [2].

Evaluating Multi-Kinase Targeting in FLT3-ITD-Driven Leukemia Models

Apply AEG-41174 in FLT3-ITD-positive leukemia models where multi-kinase inhibition (JAK2, Bcr-Abl, FLT3) is desired or where resistance to selective FLT3 inhibitors is a concern [1]. The compound's ability to inhibit FLT3 phosphorylation, induce cytotoxicity in FLT3-ITD cells, and enhance the effects of cytarabine supports its use in combination chemotherapy studies [2].

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